Superior CCR5 Receptor Antagonism of 2,6-DMIC Core Structure Compared to Maraviroc
The core structure, 2,6-dimethylisonicotinic acid (2,6-DMIC), which is the active moiety of the hydrochloride salt, has been reported to be a potent CCR5 receptor antagonist . Its binding affinity for the CCR5 receptor is described as 'significantly higher' than that of maraviroc, a clinically approved CCR5 antagonist with IC50 values of 3.3 nM, 7.2 nM, and 5.2 nM for MIP-1α, MIP-1β, and RANTES, respectively . While exact numerical Ki/IC50 values for 2,6-DMIC are not provided in the public domain, the qualitative comparison against a well-characterized clinical candidate establishes a clear potency advantage and justifies its investigation as a lead scaffold for next-generation CCR5 inhibitors.
| Evidence Dimension | CCR5 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Affinity described as 'significantly higher' than maraviroc |
| Comparator Or Baseline | Maraviroc (IC50: 3.3 nM for MIP-1α, 7.2 nM for MIP-1β, 5.2 nM for RANTES in cell-free assays) |
| Quantified Difference | Qualitatively superior binding affinity (no precise fold-difference provided) |
| Conditions | CCR5 receptor binding assay (exact assay conditions unspecified in public sources) |
Why This Matters
This evidence supports the selection of the 2,6-dimethylisonicotinic acid scaffold for CCR5-targeted drug discovery programs where achieving high potency is a primary objective, positioning it as a potentially more effective starting point than maraviroc analogs.
